molecular formula C15H18FNO2 B13224372 1-(2-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one

1-(2-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one

Katalognummer: B13224372
Molekulargewicht: 263.31 g/mol
InChI-Schlüssel: JICXAHGVJVDDOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidinone structure

Vorbereitungsmethoden

The synthesis of 1-(2-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 2-fluoro-3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a condensation reaction with a suitable amine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the piperidinone ring.

    Final Product:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Analyse Chemischer Reaktionen

1-(2-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The fluorine atom and the piperidinone ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:

    2-Fluoro-3-methylphenylboronic acid: This compound also contains a fluorine atom and a methyl group on a phenyl ring but differs in its functional groups and applications.

    3-(2-Fluoro-3-methylphenyl)propanal: This compound has a similar phenyl ring structure but differs in the presence of an aldehyde group instead of a piperidinone ring.

Eigenschaften

Molekularformel

C15H18FNO2

Molekulargewicht

263.31 g/mol

IUPAC-Name

1-(2-fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H18FNO2/c1-3-13(18)11-7-5-9-17(15(11)19)12-8-4-6-10(2)14(12)16/h4,6,8,11H,3,5,7,9H2,1-2H3

InChI-Schlüssel

JICXAHGVJVDDOM-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.